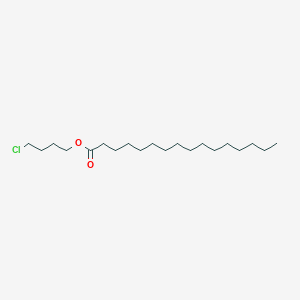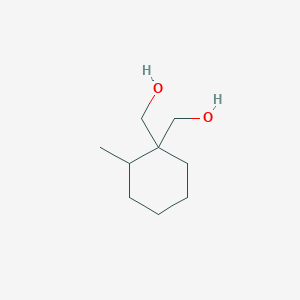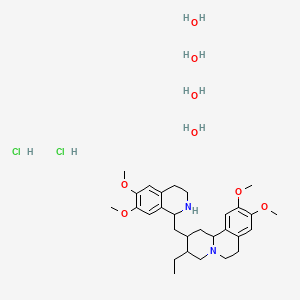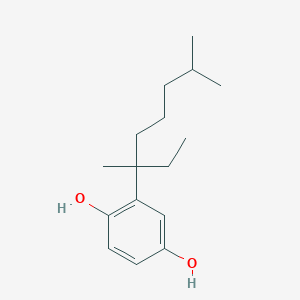![molecular formula C38H37N3O8 B14467128 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine CAS No. 68892-40-0](/img/structure/B14467128.png)
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine is a synthetic nucleoside analog. This compound is characterized by the presence of a cytidine base linked to a deoxyribose sugar, which is further modified with a bis(4-methoxyphenyl)(phenyl)methyl group at the 5’-position and a 4-methoxybenzoyl group at the N-position. These modifications enhance the compound’s stability and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine involves multiple steps. The key steps include:
Protection of the hydroxyl groups: on the deoxyribose sugar.
Coupling of the cytidine base: with the protected sugar.
Introduction of the bis(4-methoxyphenyl)(phenyl)methyl group: at the 5’-position.
N-acylation: with 4-methoxybenzoyl chloride to introduce the 4-methoxybenzoyl group at the N-position.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyridine or triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the cytidine base.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or DNA/RNA interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral or anticancer activities.
Mecanismo De Acción
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine involves its interaction with specific molecular targets. The compound can bind to enzymes or nucleic acids, thereby modulating their activity. The bis(4-methoxyphenyl)(phenyl)methyl group enhances the compound’s binding affinity and stability, while the 4-methoxybenzoyl group may influence its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxyadenosine: Similar structure but with an adenosine base instead of cytidine.
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-isobutyrylguanosine: Similar structure but with a guanosine base and an isobutyryl group.
Uniqueness
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the bis(4-methoxyphenyl)(phenyl)methyl and 4-methoxybenzoyl groups enhances its stability and potential biological activity compared to similar compounds .
Propiedades
Número CAS |
68892-40-0 |
|---|---|
Fórmula molecular |
C38H37N3O8 |
Peso molecular |
663.7 g/mol |
Nombre IUPAC |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C38H37N3O8/c1-45-29-15-9-25(10-16-29)36(43)39-34-21-22-41(37(44)40-34)35-23-32(42)33(49-35)24-48-38(26-7-5-4-6-8-26,27-11-17-30(46-2)18-12-27)28-13-19-31(47-3)20-14-28/h4-22,32-33,35,42H,23-24H2,1-3H3,(H,39,40,43,44)/t32-,33+,35+/m0/s1 |
Clave InChI |
QODIHPTYTSZYOX-VUHKNJSWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




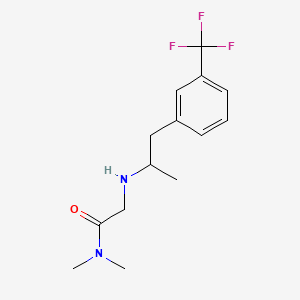
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)

![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
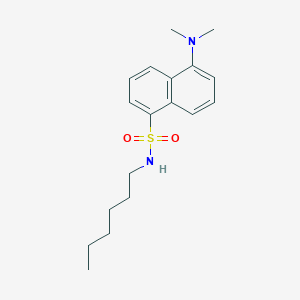
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
